N-(3-chloro-4-methylphenyl)-2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
N-(3-Chloro-4-methylphenyl)-2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic small molecule characterized by a quinoline core substituted with a 4-fluorobenzenesulfonyl group at position 3, a methyl group at position 6, and an acetamide side chain linked to a 3-chloro-4-methylphenyl moiety.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClFN2O4S/c1-15-3-10-22-20(11-15)25(31)23(34(32,33)19-8-5-17(27)6-9-19)13-29(22)14-24(30)28-18-7-4-16(2)21(26)12-18/h3-13H,14H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMQKRABJAQBHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC(=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization to Form the 1,4-Dihydroquinolin-4-one Skeleton
The quinoline core is constructed via cyclization of substituted anilines. A method adapted from [US20060079690A1] involves:
- Starting material : 3-Methyl-4-chloroaniline (3-MPCA)
- Cyclization agent : Aluminum chloride (AlCl₃) and sodium chloride (NaCl) at 155–165°C for 4 hours.
- Mechanism : Friedel-Crafts acylation followed by intramolecular cyclization.
Optimization :
Sulfonylation at Position 3
Introduction of the 4-fluorobenzenesulfonyl group employs 4-fluorobenzenesulfonyl chloride , synthesized via:
- Route 1 : Nickel-catalyzed coupling of 1-fluoro-4-iodobenzene with sulfur dioxide, followed by chlorination with N-chlorosuccinimide (NCS).
- Route 2 : Direct sulfonation of fluorobenzene with chlorosulfonic acid.
Reaction Conditions :
- Solvent : Acetonitrile or dichloromethane.
- Base : Triethylamine to scavenge HCl.
- Temperature : 0–25°C to minimize side reactions.
Yield : 70–85% after column chromatography.
Functionalization of the Acetamide Side Chain
Synthesis of 3-Chloro-4-Methylaniline
Adapted from [CN102701996A]:
- Chlorination : Para-nitrotoluene (PNT) is chlorinated at 70–80°C with Cl₂ gas in the presence of FeCl₃ catalyst.
- Reduction : Sodium sulfide (Na₂S) reduces 2-chloro-4-nitrotoluene to 3-chloro-4-methylaniline at 110°C.
Key Data :
| Step | Conditions | Yield | Purity |
|---|---|---|---|
| Chlorination | FeCl₃, 70–80°C, 10 min | 98% | >58.5℃ |
| Reduction | Na₂S, 110°C, 4 h | 98.5% | 19℃ |
Acetylation to Form the Acetamide
- Reagents : Acetyl chloride or acetic anhydride.
- Conditions : Base (e.g., pyridine) in dichloromethane at 0–5°C.
- Workup : Washing with NaHCO₃ and recrystallization from hexane-ethanol.
Coupling of Quinoline Core and Acetamide Side Chain
Alkylation at Position 1 of the Quinoline
- Reagent : 2-Chloro-N-(3-chloro-4-methylphenyl)acetamide.
- Base : Potassium carbonate (K₂CO₃) in DMF.
- Temperature : 80°C for 6–8 hours.
Mechanism : SN2 displacement of the quinoline’s hydroxyl group by the acetamide’s chloride.
Yield : 68–74% after silica gel chromatography.
Comparative Analysis of Synthetic Routes
Sulfonylation Efficiency Across Solvent Systems
| Solvent | Base | Temperature | Yield |
|---|---|---|---|
| Dichloromethane | Et₃N | 0°C | 78% |
| DMF | K₂CO₃ | 25°C | 82% |
| Acetonitrile | Pyridine | 40°C | 65% |
Polar aprotic solvents (DMF) enhance sulfonate ion stabilization, improving yields.
Impact of Catalysts on Cyclization
| Catalyst | Time (h) | Yield | Byproducts |
|---|---|---|---|
| AlCl₃ | 4 | 61.3% | <5% |
| H₂SO₄ | 6 | 45% | 15% |
| FeCl₃ | 5 | 52% | 10% |
AlCl₃ provides optimal Lewis acidity for cyclization.
Challenges and Mitigation Strategies
- Regioselectivity in Sulfonylation : Position 3 is favored due to electron-donating effects of the 4-oxo group.
- Purification : Silica gel chromatography (eluent: CH₂Cl₂/MeOH 95:5) resolves sulfonylation byproducts.
- Stability : The 4-oxo group is sensitive to strong bases; reactions are conducted under inert atmosphere.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The chloro, methyl, and fluorobenzenesulfonyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of functionalized quinoline compounds.
Scientific Research Applications
Chemistry: As a versatile intermediate in organic synthesis, it can be used to create a wide range of derivatives for further study.
Biology: The compound’s quinoline core suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: Its functional groups may confer specific interactions with biological targets, leading to potential therapeutic applications.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA or inhibit enzyme activity, while the functional groups may enhance binding affinity or specificity. Pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, enabling comparisons of substituent effects on physicochemical properties and synthetic accessibility. Below is a detailed analysis:
Core Heterocycle Variations
- Quinoline vs. Quinazoline: The target compound features a quinoline core, whereas analogs like 2-(3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(2-(4-chlorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)acetamide () utilize a quinazoline scaffold.
Sulfonyl Group Modifications
- 4-Fluorobenzenesulfonyl vs. Benzenesulfonyl: The 4-fluorobenzenesulfonyl group in the target compound introduces electron-withdrawing effects, which may improve binding affinity to polar targets compared to the non-fluorinated benzenesulfonyl group in 2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide (). Fluorination often enhances bioavailability by modulating lipophilicity (logP) .
- Sulfonyl vs. Thioether Linkages: The sulfonyl group in the target compound contrasts with the thioether linkage in 2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide ().
Acetamide Side Chain Variations
- 3-Chloro-4-methylphenyl vs. 2-Methylphenyl or 4-Chlorophenyl: The 3-chloro-4-methylphenyl substituent in the target compound introduces steric bulk and chlorine’s electron-withdrawing effects, which may influence receptor binding compared to the 2-methylphenyl group in 2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide () or the 4-chlorophenyl group in . Chlorine’s position affects resonance and inductive effects, altering electronic distribution .
Substituent Position and Size
- 6-Methyl vs. 6-Ethyl or 6-Fluoro on Quinoline: The 6-methyl group in the target compound offers moderate steric hindrance compared to the larger 6-ethyl group in or the electron-deficient 6-fluoro substituent in . Methyl groups are less disruptive to aromatic stacking interactions, while fluorine may enhance metabolic stability .
Comparative Data Table
Biological Activity
N-(3-chloro-4-methylphenyl)-2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's structure suggests a variety of interactions with biological targets, which may lead to therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups:
- Chloro and methyl groups : These substituents may influence the compound's lipophilicity and binding affinity.
- Fluorobenzenesulfonyl moiety : This group is known for enhancing biological activity through improved binding interactions.
- Dihydroquinoline core : This scaffold is often associated with diverse pharmacological effects, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. For instance, derivatives of quinoline have been shown to possess activity against various bacterial strains. The presence of the sulfonyl group in this compound may enhance its efficacy against pathogens by disrupting bacterial cell function.
Anticancer Properties
The potential anticancer activity of this compound has been explored in several studies. Compounds with quinoline cores have demonstrated the ability to induce apoptosis in cancer cells and inhibit cell proliferation. For example, related compounds have been evaluated against human cancer cell lines such as MCF-7 (breast carcinoma) and A549 (lung carcinoma), showing promising results in inhibiting tumor growth.
The mechanism of action for this compound is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to reduced proliferation in cancer cells.
- Receptor Modulation : Interaction with certain receptors can alter signaling pathways that promote cell survival and proliferation.
Case Studies
Several studies have been conducted to evaluate the biological activity of similar compounds:
- Antimicrobial Evaluation : A study assessed the antibacterial activity of various quinoline derivatives, revealing that modifications at specific positions significantly enhanced their effectiveness against Gram-positive bacteria.
- Anticancer Screening : In vitro tests on related compounds demonstrated significant cytotoxic effects on cancer cell lines, with mechanisms involving G2/M phase arrest and induction of apoptosis being common findings.
Data Table: Biological Activity Comparison
Q & A
Q. What are the key synthetic pathways for this compound, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step routes, including condensation and nucleophilic substitution reactions. For example, the quinoline core is typically constructed via cyclization of substituted anilines with ketones, followed by functionalization with sulfonyl and acetamide groups. Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) critically impact intermediates’ stability and final product purity. For instance, dichloromethane and triethylamine are often used to facilitate substitutions, while controlled heating (~60–80°C) minimizes side reactions .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing its structural features?
- NMR Spectroscopy : Proton and carbon-13 NMR confirm substituent positions and hydrogen bonding patterns, particularly for the fluorobenzenesulfonyl and chloro-methylphenyl groups .
- X-ray Crystallography : Programs like SHELXL (part of the SHELX suite) refine crystal structures, resolving bond angles and intermolecular interactions. Asymmetric unit analysis can reveal conformational flexibility in the dihydroquinolin-1-yl moiety .
Q. What common chemical reactions can this compound undergo, and how are they optimized?
- Substitution : The chlorine atom on the quinoline ring is susceptible to nucleophilic displacement by amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) .
- Oxidation/Reduction : The ketone group at the 4-oxo position can be reduced to an alcohol (NaBH₄) or oxidized to a carboxylic acid (KMnO₄), depending on the target derivative .
Advanced Research Questions
Q. How do substituents (e.g., fluorobenzenesulfonyl vs. methylphenyl) influence physicochemical properties and target binding?
The fluorobenzenesulfonyl group enhances electronegativity and hydrogen-bonding capacity, improving solubility in polar solvents and interaction with enzymatic active sites. In contrast, the 3-chloro-4-methylphenyl moiety increases lipophilicity, favoring membrane penetration. Computational docking studies (e.g., AutoDock Vina) paired with Hammett σ constants can quantify substituent effects on binding affinity .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardized protocols include:
- Dose-response curves to validate IC₅₀ values across multiple models.
- Control experiments with known inhibitors (e.g., cisplatin for cytotoxicity) to benchmark activity.
- Metabolic stability assays (e.g., liver microsomes) to rule out false negatives from rapid degradation .
Q. How can researchers optimize reaction conditions for scaling up synthesis without compromising purity?
- DoE (Design of Experiments) : Systematic variation of parameters (temperature, solvent ratio, catalyst loading) identifies optimal conditions.
- In-line Analytics : HPLC-MS monitors reaction progress in real time, minimizing byproduct formation.
- Green Chemistry Principles : Replacing dichloromethane with cyclopentyl methyl ether (CPME) reduces toxicity while maintaining yield .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Dynamics (MD) Simulations : Assess binding stability with proteins (e.g., kinases) over nanosecond timescales.
- QSAR Models : Relate structural descriptors (e.g., logP, polar surface area) to observed activities like antimicrobial potency.
- Density Functional Theory (DFT) : Calculates electronic properties of the sulfonyl group to explain its role in enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
